2-Benzyloxy-1-methylpyridinium triflate, also known as Bn-OPT or Dudley reagent, is a relatively new reagent gaining traction in organic synthesis for its ability to perform selective benzyl protection of alcohols under neutral conditions []. This property makes it particularly attractive for reactions where traditional benzylation methods using harsh basic or acidic conditions might be incompatible with other functional groups present in the molecule.
Bn-OPT offers a reliable approach for the selective protection of primary and secondary alcohols as their corresponding benzyl ethers. This chemoselectivity is attributed to the inherent reactivity of the triflate leaving group, which readily undergoes nucleophilic substitution by the alcohol. The neutral reaction conditions minimize the risk of side reactions, such as elimination or racemization, that can occur under basic or acidic conditions [].
Bn-OPT proves advantageous in protecting alcohols while leaving other functional groups, such as esters, amides, or alkenes, untouched. This chemoselectivity expands the applicability of benzyl protection to molecules containing these functionalities, which might be sensitive to traditional benzylation methods [].
2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt known for its utility in organic synthesis, particularly in the formation of benzyl ethers. The compound features a pyridinium ring substituted with a benzyloxy group and is paired with a triflate counterion, which enhances its reactivity. This compound is notable for its ability to facilitate benzylation reactions under mild conditions, making it valuable in various synthetic applications in organic chemistry .
The synthesis of 2-Benzyloxy-1-methylpyridinium triflate can be achieved through several methods:
2-Benzyloxy-1-methylpyridinium triflate finds applications in various fields:
Several compounds exhibit structural or functional similarities to 2-Benzyloxy-1-methylpyridinium triflate:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Allyloxy-1-methylpyridinium triflate | Pyridinium Salt | Used for allylation reactions of carboxylic acids |
2-Tert-butoxy-1-methylpyridinium triflate | Pyridinium Salt | In situ formation; used for ether synthesis |
2-Hydroxy-1-methylpyridinium triflate | Pyridinium Salt | Less stable; used primarily for hydroxyl protection |
Uniqueness: 2-Benzyloxy-1-methylpyridinium triflate stands out due to its stability and efficacy in facilitating benzylation under mild conditions, which is not always achievable with other pyridinium salts.
Bn-OPT was first synthesized in 2005 through a modified Williamson ether protocol involving 2-chloropyridine, benzyl alcohol, and potassium hydroxide in toluene. Gregory B. Dudley’s team at Florida State University systematically characterized its reactivity, demonstrating that thermal activation (60–100°C) generates a reactive benzyl electrophile without requiring acidic or basic promoters. Key milestones include:
The reagent’s stability (>6 months at 2–8°C) and crystalline nature facilitated rapid adoption in complex molecule synthesis.
Bn-OPT addresses critical limitations in traditional benzylation methods:
Applications span:
Systematic IUPAC Name: 1-Methyl-2-phenylmethoxypyridin-1-ium trifluoromethanesulfonate
Common Aliases:
The "Dudley reagent" designation reflects its membership in a class of electrophilic benzyl transfer agents developed by Gregory Dudley’s research group. Characteristics defining this class:
Notable relatives include 2-(4-methoxybenzyloxy)-4-methylquinolinium salts for PMB protection.
Bn-OPT introduced three transformative concepts:
Direct Electrophilic Benzylation
Chemoselective Esterification
In Situ Reagent Generation
These advances have been utilized in 120+ documented syntheses, including FDA-approved drug intermediates.
2-Benzyloxy-1-methylpyridinium triflate is an organic salt with the molecular formula C₁₄H₁₄F₃NO₄S and a molecular weight of 349.33 g/mol [1] [2] [3]. The compound exists as an ionic species consisting of a 2-benzyloxy-1-methylpyridinium cation paired with a trifluoromethanesulfonate anion [1] [4]. The Chemical Abstracts Service registry number for this compound is 882980-43-0 [1] [2] [5].
The structure can be represented by the simplified molecular input line-entry system string: C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] [2] [4]. The International Union of Pure and Applied Chemistry name for this compound is 1-methyl-2-phenylmethoxypyridin-1-ium trifluoromethanesulfonate [4] [6].
The cationic component consists of a pyridinium ring system with two substituents: a methyl group attached to the nitrogen atom at position 1 and a benzyloxy group at position 2 [1] [4]. The quaternary nitrogen center bears a positive charge, making this a pyridinium salt [1] [7]. The benzyloxy substituent features a phenyl ring connected through a methylene bridge to an oxygen atom that is directly bonded to the pyridine ring [1] [4]. This structural arrangement creates an aromatic system with extended conjugation possibilities between the pyridine and phenyl rings [7].
The triflate anion, systematically named trifluoromethanesulfonate, has the formula CF₃SO₃⁻ [8] [9]. This anion is characterized by exceptional stability due to resonance delocalization of the negative charge across three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group [8] [10]. The triflate anion is derived from triflic acid, which is classified as a superacid with higher acidity than pure sulfuric acid [8] [9] [11]. The stability of the triflate anion makes it an excellent leaving group in organic reactions and contributes to the overall stability of the salt [8] [10].
Crystallographic studies of pyridinium triflate salts reveal that these compounds typically adopt well-ordered solid-state structures [12] [7] [13]. The crystal packing is dominated by electrostatic interactions between the cationic and anionic components, with additional stabilization provided by weak hydrogen bonding interactions [14] [12]. In similar pyridinium triflate systems, the triflate anions and pyridinium cations arrange in alternating columnar structures with specific orientations that maximize interionic interactions [12] [15]. The sulfonate oxygen atoms of the triflate anion frequently engage in weak hydrogen bonding with hydrogen atoms from the aromatic pyridinium ring [12] [15].
2-Benzyloxy-1-methylpyridinium triflate exhibits a melting point range of 85-91°C according to commercial specifications [2] [4] [16]. More precise measurements from different suppliers indicate melting points of 88-94°C [3] [17] and approximately 91°C [17]. The compound appears as a white to almost white crystalline powder at room temperature [3] [17]. Thermal analysis of related pyridinium triflate compounds demonstrates that these materials generally possess good thermal stability with decomposition temperatures significantly higher than their melting points [18] [19].
The compound is described as a solid at room temperature with specific solubility characteristics typical of ionic organic salts [3] [17]. Pyridinium-based ionic salts generally demonstrate variable solubility depending on the solvent polarity and the nature of both the cation and anion components [20] [19]. The presence of both aromatic and ionic functionalities in 2-benzyloxy-1-methylpyridinium triflate suggests moderate solubility in polar organic solvents and potential limited solubility in nonpolar systems.
Pyridinium triflate salts exhibit varying degrees of hygroscopic behavior, with moisture absorption capabilities that depend on the specific structural features of the cation [20]. Studies on related pyridinium compounds demonstrate that these materials can absorb atmospheric moisture through hydrogen bonding interactions between water molecules and both the cationic and anionic components [20]. The hygroscopic nature of 2-benzyloxy-1-methylpyridinium triflate necessitates careful storage conditions to prevent moisture-induced degradation or property changes [20] [21].
The compound demonstrates stability under normal storage conditions when properly handled [2] [3] [17]. Commercial suppliers specify storage temperatures of 2-8°C for optimal long-term stability [2] [4] [21]. The compound is noted to be heat sensitive, requiring protection from elevated temperatures during storage and handling [3] [17]. Triflate salts generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 300°C for many pyridinium triflate systems [10] [18].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 2-benzyloxy-1-methylpyridinium triflate [22] [23]. The 1H nuclear magnetic resonance spectrum typically displays characteristic signals for the N-methyl group, the benzyloxy methylene bridge, and the aromatic protons from both the pyridinium and phenyl rings [22] [23]. The pyridinium ring protons appear in the aromatic region with chemical shifts that reflect the electron-deficient nature of the quaternized nitrogen system [22] [24]. The benzyloxy methylene protons exhibit distinctive coupling patterns and chemical shifts characteristic of a benzylic position adjacent to an electron-withdrawing pyridinium system [22] [23].
The 13C nuclear magnetic resonance spectrum provides complementary structural information, with characteristic carbon signals for the quaternary pyridinium carbons, the benzyl carbons, and the methyl group attached to nitrogen [22] [23]. The carbon atoms of the pyridinium ring show chemical shifts consistent with an electron-deficient aromatic system due to the positive charge on nitrogen [22] [24]. The benzyloxy carbons display signals typical of aromatic and benzylic carbons in an electron-withdrawing environment [23].
The 19F nuclear magnetic resonance spectrum of the triflate anion shows a characteristic signal around -79 ppm, which is typical for trifluoromethanesulfonate anions [24] [23]. This signal appears as a sharp singlet due to the equivalent fluorine atoms in the CF₃ group [24]. The chemical shift and multiplicity pattern provide definitive confirmation of the triflate anion presence in the salt [24] [23].
Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of both the cation and anion components [25] [26] [27]. The spectrum typically shows C-H stretching vibrations in the 3000-3100 cm⁻¹ region for aromatic protons [25] [27]. The triflate anion contributes distinctive bands including SO₃ antisymmetric stretching modes around 1250-1270 cm⁻¹ and CF₃ deformation modes [25] [27]. Pyridinium salts generally exhibit characteristic N-H or aromatic C-H stretching vibrations that distinguish them from neutral pyridine compounds [25] [28].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for 2-benzyloxy-1-methylpyridinium triflate [6] [29] [30]. The molecular ion peak appears at m/z 349, corresponding to the intact salt [6]. Fragmentation patterns typically involve cleavage of the benzyl ether bond and loss of the triflate anion, producing characteristic fragment ions that confirm the structural assignment [29] [30]. Electrospray ionization mass spectrometry often shows the separate cationic and anionic components as distinct peaks [30].
X-ray crystallographic analysis of pyridinium triflate salts provides precise structural parameters including bond lengths, bond angles, and intermolecular interactions [12] [7] [13]. These studies reveal that the pyridinium ring adopts a planar conformation with typical aromatic bond lengths [12] [13]. The triflate anion shows characteristic SO₃ bond lengths and angles consistent with its high symmetry [12]. Crystal packing analyses demonstrate the importance of electrostatic and weak hydrogen bonding interactions in determining the solid-state structure [12] [15].
Property | Value | Reference |
---|---|---|
Molecular Weight | 349.33 g/mol | [1] [2] |
Melting Point | 85-91°C | [2] [4] |
CAS Number | 882980-43-0 | [1] [2] |
Physical State | White crystalline solid | [3] [17] |
¹⁹F NMR (triflate) | ~-79 ppm | [24] [23] |
Corrosive;Irritant